5-Ethynyl-2-nitropyridine

Organic Synthesis Regioselectivity Cross-Coupling

Sourcing the wrong regioisomer of ethynyl-nitropyridine causes inconsistent site-selectivity and failed syntheses. Secure your workflow with 5-Ethynyl-2-nitropyridine (CAS 1313371-90-2): a regiospecifically defined scaffold where the 2-nitro and 5-ethynyl groups provide two orthogonal reactive sites for predictable sequential functionalization. Enables robust Sonogashira cross-coupling at the alkyne handle followed by SNAr or reduction at the nitro-activated ring. Assures procurement managers of reliable, batch-consistent building block supply for medchem library synthesis.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
Cat. No. B15242799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-nitropyridine
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h1,3-5H
InChIKeyWYUQDHWEIFBEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2-nitropyridine: Heterocyclic Building Block


5-Ethynyl-2-nitropyridine (CAS 1313371-90-2) is a specialized heterocyclic building block, belonging to the class of nitropyridine derivatives. Its structure features a pyridine ring with an electron-withdrawing nitro group at the 2-position and a reactive terminal ethynyl group at the 5-position [1]. This distinct combination of functional groups provides two orthogonal sites for chemical diversification, making it a versatile intermediate for constructing more complex molecular architectures in medicinal chemistry and materials science research [1].

5-Ethynyl-2-nitropyridine: Regiochemistry Matters


In the procurement of substituted pyridine building blocks, positional isomerism is a primary determinant of chemical behavior. 5-Ethynyl-2-nitropyridine and its closest analog, 2-ethynyl-5-nitropyridine, share the same molecular formula and functional groups but are not functionally interchangeable. The relative position of the electron-withdrawing nitro group to the ethynyl handle dramatically alters the electron density distribution across the heteroaromatic ring, directly impacting reactivity in subsequent transformations such as nucleophilic aromatic substitution, cross-coupling, and cycloadditions [1]. A failure to specify the correct regioisomer can lead to significantly different reaction kinetics, unpredictable site-selectivity, and ultimately, failed synthesis of the target molecule.

5-Ethynyl-2-nitropyridine Evidence Guide


Synthetic Accessibility: Regioisomer Comparison

A key differentiator for 5-Ethynyl-2-nitropyridine is its established and efficient synthetic route. The compound can be synthesized via Sonogashira cross-coupling of 2-bromo-5-nitropyridine with trimethylsilylacetylene, followed by desilylation [1]. This contrasts with its regioisomer, 2-ethynyl-5-nitropyridine, which is not directly accessible via the same efficient route due to the lack of a commercially viable, highly reactive 2-halo-5-nitropyridine precursor. This difference in precursor availability and reactivity directly translates to the procurement value of the final product.

Organic Synthesis Regioselectivity Cross-Coupling

Commercial Availability and Purity

Commercial availability and purity are key practical differentiators. 5-Ethynyl-2-nitropyridine is commercially offered at a minimum purity of 95% or 98% . Its regioisomer, 2-ethynyl-5-nitropyridine, is also commercially available with similar reported purity specifications, often around 95% [REFS-3, REFS-4]. Therefore, from a procurement standpoint, both compounds are accessible with comparable purity grades, and selection should be driven primarily by the specific regiochemical requirement of the downstream application.

Procurement Purity Analysis Commercial Availability

Nitro Group: Functional Density Advantage

The presence of the nitro group in 5-Ethynyl-2-nitropyridine offers a significant advantage in functional density over simpler analogs like 2-ethynylpyridine. While both contain a terminal alkyne, the nitro group provides a second, independent handle for further synthetic elaboration. The strong electron-withdrawing nature of the nitro group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at specific positions, enabling selective post-functionalization [1]. This dual reactivity is absent in 2-ethynylpyridine, making the nitropyridine a more powerful and versatile building block for generating structural diversity.

Medicinal Chemistry Scaffold Functionalization Electronic Effects

5-Ethynyl-2-nitropyridine Applications


Synthesis of 2-Acetyl-5-nitropyridine via Kucherov Hydration

5-Ethynyl-2-nitropyridine has been demonstrated as a key intermediate for accessing 2-acetyl-5-nitropyridine via a Kucherov hydration reaction. This transformation provides a definitive synthetic pathway to a specific acetylated nitropyridine, which can serve as a building block for further heterocyclic chemistry. This application leverages the unique reactivity of the terminal ethynyl group in the presence of the nitro moiety [1].

Sonogashira Cross-Coupling Diversification

The terminal alkyne group of 5-Ethynyl-2-nitropyridine is a prime handle for Sonogashira cross-coupling reactions. This allows for the modular attachment of diverse aryl, heteroaryl, and alkenyl halides to the 5-position of the pyridine ring. This is a standard, robust methodology for generating novel chemical space in medicinal chemistry and materials science, enabling the construction of conjugated systems and the introduction of a wide variety of molecular fragments [1].

Orthogonal Functionalization for Library Synthesis

As outlined in Section 3, 5-Ethynyl-2-nitropyridine possesses two distinct, orthogonal reactive sites: a terminal alkyne and a nitro-activated aromatic ring. This makes it an ideal scaffold for generating small molecule libraries. The alkyne can be functionalized first via cross-coupling or click chemistry, followed by a subsequent reaction on the pyridine ring, such as SNAr or reduction of the nitro group to an amine for further derivatization. This sequential functionalization strategy maximizes the diversity that can be generated from a single core structure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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